Cas no 946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate)

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate structure
946598-34-1 structure
Nome del prodotto:ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
Numero CAS:946598-34-1
MF:C15H27NO4
MW:285.379184961319
MDL:MFCD20491405
CID:1056875
PubChem ID:66626875

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
    • Ethyl [trans-4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohe xyl]acetate
    • 2-[trans-4-(Boc-amino)cyclohexyl]acetic Acid Ethyl Ester
    • 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
    • Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate
    • Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
    • Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • GKBUJPUBSPCDGF-HAQNSBGRSA-N
    • BCP30608
    • 6816AJ
    • 6681AJ
    • TRA0052002
    • SY017226
    • SY016714
    • Ethyl2-[4-(Boc-amino)cyclohexyl]acetate
    • AX8268665
    • DB
    • [trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
    • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
    • trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
    • 1262411-00-6
    • Ethyl2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • TRANS-ETHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE
    • F1913-4913
    • Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate pound>>Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • DB-370199
    • CS-0209616
    • MFCD20491405
    • 946598-34-1
    • E1387
    • Trans-(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
    • ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • SCHEMBL227251
    • WMB59834
    • AS-66992
    • ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}ACETATE
    • AS-32519
    • MFCD18374999
    • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, 98%
    • Trans (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
    • AKOS022184102
    • AKOS022184123
    • ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
    • CS-0008598
    • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate;[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester;trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
    • ethyl 2-[(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate
    • ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
    • DB-021394
    • SCHEMBL227250
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, trans-
    • ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
    • MDL: MFCD20491405
    • Inchi: 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)/t11-,12-
    • Chiave InChI: GKBUJPUBSPCDGF-HAQNSBGRSA-N
    • Sorrisi: N([C@H]1CC[C@H](CC(=O)OCC)CC1)C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 285.19400
  • Massa monoisotopica: 285.19400834g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 7
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 64.599

Proprietà sperimentali

  • Punto di fusione: 73.0 to 77.0 deg-C
  • PSA: 68.12000
  • LogP: 3.22750

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Informazioni sulla sicurezza

  • Condizioni di conservazione:(BD273903)

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1003625-5g
ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1 95%
5g
$300 2024-07-24
Life Chemicals
F1913-4913-2μmol
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1913-4913-40mg
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
40mg
$140.0 2023-05-17
eNovation Chemicals LLC
D751443-5g
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946598-34-1 95+%
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$190 2024-06-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016714-5g
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
946598-34-1 ≥95%
5g
¥1090.0 2023-09-15
TRC
E662855-5g
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1
5g
$2480.00 2023-05-18
Chemenu
CM201618-5g
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1 95%
5g
$528 2021-06-15
Ambeed
A341885-5g
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1 98%
5g
$147.0 2025-02-28
Life Chemicals
F1913-4913-15mg
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1913-4913-30mg
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
30mg
$119.0 2023-05-17

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Solvents: Dichloromethane ;  1 h, 5 - 10 °C; 10 °C → rt; rt
Riferimento
Piperazine salt and a process for the preparation thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Benzoyl-piperidine derivatives as 5HT2/D3 modulators and their preparation, pharmaceutical compositions and use in the treatment of CNS disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
Riferimento
Process for the preparation of cariprazine
, India, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 - 24 h, rt
Riferimento
A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 Receptor
Shonberg, Jeremy; Herenbrink, Carmen Klein; Lopez, Laura; Christopoulos, Arthur; Scammells, Peter J.; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9199-9221

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Iron Solvents: Methanol ;  0 °C; 5 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ;  1 h, rt
1.3 Reagents: Acetic anhydride ;  5 h, rt
Riferimento
Preparation method of inversion of configuration, a key intermediate of cariprazine
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  10 h, 0.6 MPa, rt
Riferimento
Process for the preparation of cariprazine
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
1.2 Reagents: Water
Riferimento
Preparation of benzoisoxazolylpiperazinylethylcyclohexane derivatives for use as dopamine D3 and serotonin 5-HT2a receptor modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  1.75 h, rt; 3 h, reflux; overnight, 50 °C; 2 h, reflux
Riferimento
Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand
Mistry, Shailesh N.; Shonberg, Jeremy; Draper-Joyce, Christopher J.; Klein Herenbrink, Carmen; Michino, Mayako; et al, Journal of Medicinal Chemistry, 2015, 58(17), 6819-6843

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Riferimento
Structure-activity study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor
Shonberg, Jeremy; Draper-Joyce, Christopher; Mistry, Shailesh N.; Christopoulos, Arthur; Scammells, Peter J.; et al, Journal of Medicinal Chemistry, 2015, 58(13), 5287-5307

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 30 °C; 2 h, 20 - 30 °C
1.2 Reagents: Sodium carbonate ;  20 - 30 °C; 15 min, 20 - 30 °C
Riferimento
Preparation of caliprazine and its intermediate
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
Riferimento
Preparation of benzoyl-piperidine derivatives as dual modulators of the 5-HT2a and D3 receptors
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, 50 °C
Riferimento
Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor
Kopinathan, Anitha; Draper-Joyce, Christopher; Szabo, Monika; Christopoulos, Arthur; Scammells, Peter J. ; et al, Journal of Medicinal Chemistry, 2019, 62(1), 371-377

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 - 10 °C; 20 min, 5 - 10 °C; 10 h, 5 - 10 °C
Riferimento
Preparation of cariprazine and its intermediates
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium bromide Solvents: Tetrahydrofuran ,  Water ;  45 min, rt; 60 min, rt
Riferimento
A process for preparation of cariprazine and intermediates thereof
, India, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ;  15 min, rt
1.3 Solvents: Tetrahydrofuran ,  Water ;  45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
Riferimento
A process for preparation of Cariprazine and intermediates thereof
, India, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
Riferimento
Preparation of benzo[d]isoxazole derivatives as dual modulators of 5-HT2A and D3 receptors
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
Riferimento
Preparation of trans-1-[2-(4-aminocyclohexyl)ethyl]piperidin-4-ol ether derivatives as dual modulators of serotonin 5-HT2a receptor and dopamine D3 receptor
, United States, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  rt
Riferimento
Process Development of an Efficient Kilogram-Scale Preparation of a Preferential Dopamine D3 versus D2 Receptor Antagonist SIPI 6398 as a New Antipsychotic Candidate
Zhou, Ai-Nan; Chen, Xiao-Wen ; Qi, Yang-Li; Duan, Geng-Li; Li, Jian-Qi, Organic Process Research & Development, 2019, 23(7), 1442-1449

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Raw materials

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946598-34-1)ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
A859302
Purezza:99%/99%/99%/99%
Quantità:10.0g/25.0g/50.0g/100.0g
Prezzo ($):233.0/513.0/872.0/1482.0